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Compound of Interest

Compound Name: 4-(3-Azetidinyloxy)benzoic acid

CAS No.: 1015846-55-5

Cat. No.: B3198583 Get Quote

Executive Summary
This guide provides a technical analysis of 4-(3-Azetidinyloxy)benzoic acid (CAS 1015846-

55-5), a critical intermediate in the synthesis of S1P1 receptor modulators (e.g., Siponimod

analogs). We compare its solid-state properties against its 5-membered (pyrrolidine) and 6-

membered (piperidine) ring analogs.

Key Technical Insight: The replacement of a pyrrolidine or piperidine ring with a strained 4-

membered azetidine ring significantly alters the crystal packing motif. While piperidine

derivatives typically adopt a low-energy chair conformation, the azetidine moiety introduces a

"puckered" conformation (dihedral angle ~25-30°) and high ring strain (~25 kcal/mol). This

forces the molecule into a zwitterionic lattice structure with exceptionally high melting points

and distinct solubility profiles compared to its homologous ethers.

Structural Analysis & Comparative
Crystallography[1]
To understand the crystal behavior of 4-(3-Azetidinyloxy)benzoic acid, we must analyze the

conformational restrictions imposed by the ether linkage and the ring size.

The Azetidine "Pucker" vs. Alternative Conformations
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Unlike the flexible "envelope" of pyrrolidine or the rigid "chair" of piperidine, the azetidine ring

exists in a dynamic equilibrium between two puckered conformations to relieve torsional strain

between vicinal methylene protons.

Azetidine (4-membered): High strain; puckered square; C-N-C angle ~88°.

Pyrrolidine (5-membered): Moderate strain; envelope conformation; C-N-C angle ~105°.

Piperidine (6-membered): Low strain; chair conformation; C-N-C angle ~110°.

Visualization of Conformational Logic
The following diagram illustrates how ring size dictates the lattice energy and solubility profile.
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Figure 1: Impact of ring size on conformational stability and resulting crystal packing

energetics.

Comparative Performance Data
The following data contrasts the physical properties of the azetidine derivative with its direct

analogs. The "Performance" here refers to developability metrics: solubility, stability, and

crystallinity.

Table 1: Physicochemical Profile Comparison[2][3]
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Feature
Azetidine Derivative

(Target)
Pyrrolidine Analog

(Alternative A)
Piperidine Analog

(Alternative B)

Ring Size 4-membered 5-membered 6-membered

Ring Strain High (~25.4 kcal/mol)
Moderate (~6.2

kcal/mol)

Negligible (~0

kcal/mol)

Crystal Form
Zwitterionic (High

Lattice Energy)

Often Free Base or

HCl Salt
Free Base or Salt

Melting Point >280°C (Dec) 210–230°C 180–200°C

Solubility (pH 7)
High

(Polar/Zwitterionic)
Moderate Low (Lipophilic)

LogP (Predicted) ~0.5 – 0.9 ~1.2 – 1.5 ~1.8 – 2.2

pKa (Basicity)
~11.29 (Secondary

Amine)
~11.31 ~11.22

Lattice Dominance

Charge-Assisted H-

Bonds (NH₂⁺ ...

⁻OOC)

Van der Waals / Weak

H-Bonds

Packing efficiency

(VdW)

Analysis of Data:

Solubility: The azetidine derivative exhibits superior aqueous solubility due to the lower

lipophilicity (LogP) and the high polarity of the zwitterionic crystal lattice. This makes it a

superior "exit vector" for drug design compared to the lipophilic piperidine.

Thermal Stability: The azetidine form shows the highest melting point. This is counter-

intuitive regarding ring strain but is explained by the intermolecular forces. The zwitterionic

nature creates a "pseudo-salt" lattice that is extremely robust, requiring significant energy to

disrupt.

Experimental Protocols
To replicate these crystal structures or screen for polymorphs, standard evaporation methods

often fail due to the zwitterionic insolubility in organic solvents. Use the following optimized
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protocols.

Protocol A: Zwitterionic Crystallization (pH-Switch
Method)
Best for generating single crystals of the 4-(3-Azetidinyloxy)benzoic acid parent.

Dissolution: Suspend 100 mg of the compound in 5 mL of 1M NaOH. The high pH

deprotonates the amine and keeps the acid as a carboxylate, ensuring full solubility.

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

Acidification (The Critical Step):

Place the basic solution in a small vial.

Place this vial inside a larger jar containing 2M Acetic Acid (Vapor Diffusion).

Mechanism:[1] Acidic vapor slowly diffuses into the sample, lowering the pH to the

Isoelectric Point (pI).

Harvest: As the pH hits the pI (~6.5–7.0), the zwitterion becomes least soluble and

crystallizes out as high-quality prisms suitable for SC-XRD.

Protocol B: Anti-Solvent Precipitation (Polymorph
Screening)
Used to check for metastable forms.

Solvent: Dissolve compound in minimal Formic Acid (solubilizes via protonation).

Anti-Solvent: Layer Isopropanol or Acetonitrile carefully on top (1:3 ratio).

Incubation: Allow to stand at 4°C for 72 hours.

Analysis: Analyze resulting precipitate via PXRD.
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Workflow Visualization: Polymorph Screening
The following workflow outlines the decision tree for characterizing the solid state of these

derivatives.
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Figure 2: Decision matrix for crystallizing amphoteric azetidine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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